Azacytidine

描述

5-azacytidine is a white crystalline powder. (NTP, 1992)

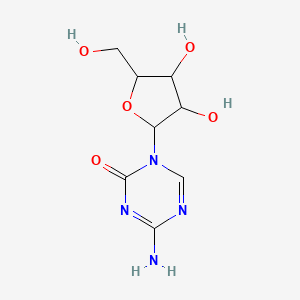

5-azacytidine is an N-glycosyl-1,3,5-triazine that is 4-amino-1,3,5-triazin-2(1H)-one substituted by a beta-D-ribofuranosyl residue via an N-glycosidic linkage. An antineoplastic agent, it is used in the treatment of myeloid leukaemia. It has a role as an antineoplastic agent. It is a N-glycosyl-1,3,5-triazine and a nucleoside analogue. It is functionally related to a beta-D-ribose.

Azacitidine is a pyrimidine nucleoside analogue with anti-neoplastic activity. It differs from cytosine by the presence of nitrogen in the C5-position, key in its hypomethylating activity. Two main mechanisms of action have been proposed for azacitidine. One of them is the induction of cytotoxicity. As an analogue of cytidine, it is able to incorporate into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis. The other one is through the inhibition of DNA methyltransferase, impairing DNA methylation. Due to its anti-neoplastic activity and its ability to inhibit methylation in replicating DNA, azacytidine has been used mainly used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), two types of cancer characterized by the presence of aberrant DNA methylation. In May 2004, the FDA approved the use of azacitidine administered subcutaneously for the treatment of MDS of all French-American-British (FAB) subtypes. In January 2007, the FDA approved the intravenous administration of azacitidine. The use of oral azacitidine for the treatment of AML in patients in complete remission was approved by the FDA in September 2020.

Azacitidine is a Nucleoside Metabolic Inhibitor. The mechanism of action of azacitidine is as a Nucleic Acid Synthesis Inhibitor.

Azacitidine is a cytosine analogue and antineoplastic agent used in the therapy of myelodysplastic syndromes. Azacitidine is associated with a low rate of transient serum enzyme elevations during therapy and has not been convincingly implicated in cases of clinically apparent acute liver injury with jaundice.

Azacitidine has been reported in Streptomyces sparsogenes with data available.

Azacitidine is a pyrimidine nucleoside analogue of cytidine with antineoplastic activity. Azacitidine is incorporated into DNA, where it reversibly inhibits DNA methyltransferase, thereby blocking DNA methylation. Hypomethylation of DNA by azacitidine may activate tumor suppressor genes silenced by hypermethylation, resulting in an antitumor effect. This agent is also incorporated into RNA, thereby disrupting normal RNA function and impairing tRNA cytosine-5-methyltransferase activity. (NCI04)

AZACITIDINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2004 and has 8 approved and 56 investigational indications.

Azacitidine is only found in individuals that have used or taken this drug. It is a pyrimidine nucleoside analogue that inhibits DNA methyltransferase, impairing DNA methylation. It is also an antimetabolite of cytidine, incorporated primarily into RNA. This compound has been used as an antineoplastic agent. Azacitidine (5-azacytidine) is a chemical analogue of the cytosine nucleoside used in DNA and RNA. Azacitidine is thought to induce antineoplastic activity via two mechanisms; inhibition of DNA methyltransferase at low doses, causing hypomethylation of DNA, and direct cytotoxicity in abnormal hematopoietic cells in the bone marrow through its incorporation into DNA and RNA at high doses, resulting in cell death. As azacitidine is a ribonucleoside, it incoporates into RNA to a larger extent than into DNA. The incorporation into RNA leads to the dissembly of polyribosomes, defective methylation and acceptor function of transfer RNA, and inhibition of the production of protein. Its incorporation into DNA leads to a covalent binding with DNA methyltransferases, which prevents DNA synthesis and subsequent cytotoxicity.

A pyrimidine analogue that inhibits DNA methyltransferase, impairing DNA methylation. It is also an antimetabolite of cytidine, incorporated primarily into RNA. This compound has been used as an antineoplastic agent.

属性

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUSYJAQQFHJEW-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Record name | 5-AZACYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020116 | |

| Record name | 5-Azacytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-azacytidine is a white crystalline powder. (NTP, 1992), Solid | |

| Record name | 5-AZACYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azacitidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4), 5 to 10 mg/mL at 70 °F (NTP, 1992), 1.21e+01 g/L, DMSO 52.7 (mg/mL), Distilled H2O 13.7-14.0 (mg/mL), 0.1 N HCL 27.7-28.0 (mg/mL), 0.1 N NaOH 42.0-43.8 (mg/mL), 35% Ethyl alcohol 14.2-15.0 (mg/mL) | |

| Record name | SID56323580 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 5-AZACYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azacitidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00928 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azacitidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | AZACITIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/102816%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Color/Form |

Crystals from methanol | |

CAS No. |

320-67-2 | |

| Record name | 5-AZACYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azacytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azacitidine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azacitidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00928 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azacitidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Azacytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZACITIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M801H13NRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZACITIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azacitidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

442 to 446 °F (decomposes) (NTP, 1992), 228-230 °C (decomposes), 229 °C | |

| Record name | 5-AZACYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azacitidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00928 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZACITIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azacitidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Azacitidine's Mechanism of Action in Myelodysplastic Syndromes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelodysplastic Syndromes (MDS) are a heterogeneous group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, peripheral cytopenias, and a high risk of transformation to acute myeloid leukemia (AML).[1][2][3] For years, treatment was primarily supportive, focusing on managing symptoms without altering the disease's natural history. The advent of hypomethylating agents (HMAs), particularly azacitidine, marked a significant therapeutic advance, being the first agent to demonstrate a survival benefit in higher-risk MDS patients.[1][2][4][5] Azacitidine, a pyrimidine (B1678525) nucleoside analog of cytidine (B196190), exerts its antineoplastic effects through multiple mechanisms, primarily centered on epigenetic modification via DNA hypomethylation and direct cytotoxicity.[1][6] This guide provides a detailed examination of azacitidine's core mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism 1: Epigenetic Reprogramming via DNA Hypomethylation

The primary and most well-characterized mechanism of azacitidine at low doses is the inhibition of DNA methylation.[7] In MDS, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a key epigenetic event that leads to gene silencing and contributes to malignant transformation.[1][2] Azacitidine intervenes in this process through a multi-step mechanism.

-

Cellular Uptake and Activation: Azacitidine, a ribonucleoside analog, is transported into the cell and phosphorylated into its active triphosphate form by uridine-cytidine kinase.[2][5]

-

Incorporation into RNA and DNA: As a cytidine analog, azacitidine triphosphate is incorporated into both RNA and, to a lesser extent, DNA during replication.[2][5][6] Its incorporation into RNA can disrupt protein synthesis, contributing to its cytotoxic effects.[6]

-

Inhibition of DNA Methyltransferases (DNMTs): When incorporated into newly synthesized DNA, azacitidine acts as a potent inhibitor of DNA methyltransferases (DNMTs), particularly DNMT1.[8] It forms a covalent bond with the enzyme, trapping it on the DNA strand.[9] This leads to the degradation of the DNMT enzyme and prevents the methylation of the daughter DNA strand during cell division.[8][9]

-

Passive Demethylation and Gene Re-expression: The depletion of active DNMTs results in a passive, replication-dependent loss of methylation patterns. With each cell cycle, the newly synthesized DNA strands are progressively demethylated. This hypomethylation of gene promoter regions, such as that of the p15INK4B tumor suppressor gene, can lead to the re-activation of silenced genes, inducing cellular differentiation and apoptosis of abnormal hematopoietic cells.[1][2]

Recent research indicates that azacitidine induces widespread, non-random demethylation across the genome, not just at specific gene promoters, suggesting a more complex epigenetic reprogramming effect.[9][10]

Signaling Pathway: Azacitidine-Induced DNA Hypomethylation

References

- 1. Epigenetic approaches in the treatment of myelodysplastic syndromes: clinical utility of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 3. researchgate.net [researchgate.net]

- 4. Azacitidine in the management of patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and efficacy of azacitidine in myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. medrxiv.org [medrxiv.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. youtube.com [youtube.com]

The Epigenetic Journey of Azacitidine: From Discovery to a Pillar of Myelodysplastic Syndromes and Acute Myeloid Leukemia Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Azacitidine, a pyrimidine (B1678525) nucleoside analog, has carved a significant niche in the therapeutic landscape of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Initially synthesized as a classical cytotoxic agent, its profound epigenetic modifying properties have redefined its clinical utility. This technical guide provides a comprehensive overview of the history, mechanism of action, preclinical and clinical development of azacitidine. We delve into the pivotal experiments that elucidated its function, present key clinical trial data in structured formats for comparative analysis, and offer detailed protocols for foundational experimental methodologies. Furthermore, this guide visualizes the complex biological pathways and experimental workflows through detailed diagrams, offering a deeper understanding of azacitidine's journey from a laboratory curiosity to a cornerstone of epigenetic cancer therapy.

A Historical Perspective: The Genesis of an Epigenetic Modifier

The story of azacitidine begins in the mid-1960s in Czechoslovakia, where it was first synthesized as a potential chemotherapeutic agent.[1] Initially investigated as a cytarabine (B982) analog, its development was driven by the pursuit of novel cytotoxic agents.[1] However, early clinical studies in the 1980s, while demonstrating some antileukemic activity, were hampered by significant myelosuppression when used at its maximum tolerated dose.[2]

A paradigm shift occurred with the growing understanding of epigenetics in cancer. The discovery that aberrant DNA methylation, particularly the hypermethylation and silencing of tumor suppressor genes, was a key driver in MDS and AML pathogenesis provided a new lens through which to view azacitidine's potential.[3][4] This led to the exploration of lower, less cytotoxic doses aimed at harnessing its ability to inhibit DNA methyltransferases (DNMTs). This strategic shift from a cytotoxic to an epigenetic-modifying approach was instrumental in its eventual success and regulatory approval.

In 2004, the U.S. Food and Drug Administration (FDA) granted its first approval for azacitidine (marketed as Vidaza®) for the treatment of all five subtypes of MDS, a landmark decision that introduced the first of a new class of drugs known as hypomethylating agents.[5] This approval was later expanded in 2009, based on the compelling overall survival benefit demonstrated in the AZA-001 trial.[6]

Mechanism of Action: Reawakening Silenced Genes

Azacitidine exerts its therapeutic effects through a dual mechanism of action, with its primary efficacy at clinically approved doses attributed to its role as a DNA hypomethylating agent.[7]

DNA Methyltransferase Inhibition

As a chemical analog of the nucleoside cytidine, azacitidine is incorporated into both RNA and, to a lesser extent, DNA during cell replication.[8][9] When incorporated into DNA, it acts as a "suicide substrate" for DNA methyltransferases, particularly DNMT1, the enzyme responsible for maintaining methylation patterns during cell division.[8][9][10] Azacitidine covalently traps DNMT1, leading to the degradation of the enzyme via the proteasomal pathway.[10] This depletion of active DNMT1 results in a passive, replication-dependent demethylation of newly synthesized DNA strands, leading to a global reduction in DNA methylation.[9]

This hypomethylation can reverse the aberrant silencing of tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p15INK4B , which is frequently hypermethylated in MDS and AML.[3][4][11][12] The re-expression of these genes can restore critical cell cycle control, induce differentiation, and promote apoptosis of malignant cells.[11]

RNA-Mediated Cytotoxicity

At higher concentrations, azacitidine's incorporation into RNA disrupts protein synthesis and cellular metabolism, contributing to direct cytotoxicity.[7] This effect is more pronounced at doses exceeding those typically used for its hypomethylating activity.

Signaling Pathway Modulation

Azacitidine's epigenetic reprogramming impacts several key signaling pathways implicated in cancer.

-

p15INK4B Pathway: By demethylating the promoter of the CDKN2B gene, azacitidine restores the expression of the p15INK4B protein. This protein is a crucial inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are essential for the G1-S phase transition of the cell cycle. The reactivation of p15INK4B leads to cell cycle arrest and a reduction in the proliferation of malignant hematopoietic cells.[11][12]

-

Hedgehog Signaling Pathway: The Hedgehog (Hh) pathway is critical for the maintenance of leukemic stem cells (LSCs).[13][14] Preclinical studies have shown that azacitidine can sensitize AML cells to Hh pathway inhibitors.[15] The silencing of key Hh pathway components, such as SMO and GLI3, enhances the activity of azacitidine, suggesting a synergistic interaction.[15]

// Nodes Hh_ligand [label="Hedgehog Ligand\n(SHH, IHH, DHH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTCH1 [label="PTCH1 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; SMO [label="SMO", fillcolor="#FBBC05", fontcolor="#202124"]; SUFU [label="SUFU"]; GLI [label="GLI", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLI_A [label="GLI (Activator)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed]; Target_Genes [label="Target Gene\nTranscription\n(e.g., GLI1, PTCH1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azacitidine [label="Azacitidine", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Hh_ligand -> PTCH1 [label=" Binds"]; PTCH1 -> SMO [label=" Inhibits", dir=T, T="tee"]; SMO -> SUFU [label=" Inhibits", dir=T, T="tee"]; SUFU -> GLI [label=" Sequesters", dir=T, T="tee"]; GLI -> GLI_A [label=" Activation"]; GLI_A -> Nucleus [label=" Translocation"]; Nucleus -> Target_Genes [label=" Upregulation"]; Azacitidine -> SMO [label=" Sensitizes to\nInhibition", style=dashed, color="#202124"]; Azacitidine -> GLI [label=" Sensitizes to\nInhibition", style=dashed, color="#202124"];

{rank=same; Hh_ligand; PTCH1;} {rank=same; SMO; SUFU; GLI;} } caption: "Azacitidine's interaction with the Hedgehog pathway."

Preclinical Development: Foundational Evidence

The preclinical evaluation of azacitidine has been extensive, providing the rationale for its clinical development.

In Vitro Studies

-

Cell Viability Assays: In vitro studies using a panel of human AML cell lines (e.g., KG-1a, THP-1, OCI-AML3, HL-60) have demonstrated that azacitidine reduces cell viability in a dose-dependent manner.[16][17] These assays are crucial for determining the cytotoxic and cytostatic effects of the drug.

-

DNA Methylation Analysis: Treatment of AML and MDS cell lines with azacitidine leads to a significant reduction in global DNA methylation and demethylation of specific gene promoters, such as p15INK4B.[11]

-

RNA Interference (RNAi) Screens: To identify genes that synergize with azacitidine, RNAi screens have been performed. For instance, a screen of 270 genes in AML cell lines identified several components of the Hedgehog pathway (SHH, SMO, GLI3) as sensitizers to azacitidine, providing a basis for combination therapies.[15][18]

Experimental Protocols

-

Cell Seeding: Seed AML cells (e.g., KG-1a, THP-1) in triplicate in 96-well plates at a density of 1 x 104 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.[16][19]

-

Drug Treatment: Treat cells with serial dilutions of freshly prepared azacitidine (e.g., 0.02–50 µM) daily for 72 hours.[16]

-

Viability Assessment: After 72 hours, assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.[16][19]

-

Data Analysis: Measure luminescence using a spectrophotometer. Calculate EC50 values using non-linear regression analysis software (e.g., Prism).[16]

-

Cell Transduction: Transduce AML cell lines (e.g., HL-60, Kasumi-1) with a pooled shRNA library.

-

Drug Exposure: Expose the transduced cells to a sublethal concentration of azacitidine.[20]

-

Sample Collection: Analyze shRNA representation at day 0 and day 5 post-treatment.[20]

-

Sequencing and Analysis: Extract genomic DNA, PCR-amplify the shRNA barcodes, and perform parallel sequencing. Normalize the results to the day 0 read count to identify shRNAs that are depleted in the presence of azacitidine, indicating synthetic lethality.[20]

// Nodes start [label="Start: AML Cell Lines\n(e.g., HL-60, Kasumi-1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; transduction [label="Transduce with\npooled shRNA library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; split [label="Split Population", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; control [label="Control\n(Vehicle)", fillcolor="#FFFFFF", fontcolor="#202124"]; treatment [label="Azacitidine\n(Sublethal Dose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Culture for 5 days"]; harvest_d0 [label="Harvest gDNA\n(Day 0)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; harvest_d5_ctrl [label="Harvest gDNA\n(Day 5 - Control)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; harvest_d5_trt [label="Harvest gDNA\n(Day 5 - Treatment)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; pcr [label="PCR Amplify\nshRNA Barcodes"]; seq [label="Next-Generation\nSequencing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\nIdentify Depleted shRNAs\n(Sensitizer Genes)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End: Candidate\nSynergistic Targets", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> transduction; transduction -> harvest_d0; transduction -> split; split -> control; split -> treatment; control -> culture; treatment -> culture; culture -> harvest_d5_ctrl [style=invis]; culture -> harvest_d5_trt [style=invis]; control -> harvest_d5_ctrl [label="Day 5"]; treatment -> harvest_d5_trt [label="Day 5"]; harvest_d0 -> pcr; harvest_d5_ctrl -> pcr; harvest_d5_trt -> pcr; pcr -> seq; seq -> analysis; analysis -> end; } caption: "Workflow for an RNAi sensitizer (B1316253) screen."

Clinical Development: From Trials to Standard of Care

The clinical development of azacitidine has been marked by a series of pivotal trials that have established its efficacy and safety in MDS and AML.

Early CALGB Trials

The Cancer and Leukemia Group B (CALGB) conducted a series of trials (8421, 8921, and 9221) that were instrumental in the initial approval of azacitidine.[2][5][8] These studies demonstrated that azacitidine, administered at a dose of 75 mg/m²/day for 7 days every 28 days, resulted in meaningful clinical responses in patients with MDS.[2]

The Landmark AZA-001 Trial

The AZA-001 trial was a phase III, international, randomized, open-label study that compared azacitidine with conventional care regimens (best supportive care, low-dose cytarabine, or intensive chemotherapy) in patients with higher-risk MDS.[6][21] This trial was groundbreaking as it was the first to demonstrate a significant overall survival (OS) advantage for any treatment in this patient population.[6]

Oral Azacitidine: The QUAZAR AML-001 Trial

The development of an oral formulation of azacitidine (CC-486) aimed to provide a more convenient maintenance therapy option. The QUAZAR AML-001 trial was a phase III, randomized, double-blind, placebo-controlled study that evaluated oral azacitidine as maintenance therapy in older patients with AML in first remission.[22][23][24][25][26] The trial met its primary endpoint, showing a significant improvement in both OS and relapse-free survival (RFS).[22][23]

Combination Therapies: The VIALE-A Trial

To improve upon the efficacy of azacitidine monotherapy, combination strategies have been explored. The VIALE-A trial, a phase III, randomized, double-blind, placebo-controlled study, investigated the combination of azacitidine with the BCL-2 inhibitor venetoclax (B612062) in treatment-naïve AML patients ineligible for intensive chemotherapy.[13][27][28][29][30] The combination demonstrated a superior OS compared to azacitidine plus placebo.[27][28]

Data Presentation: Key Clinical Trial Results

| Trial | Patient Population | Treatment Arms | N | Median OS (months) | Overall Response Rate (%) | Key Adverse Events (Grade ≥3) |

| CALGB 9221 [5][31][32] | MDS (all subtypes) | Azacitidine vs. Observation | 191 | Not significantly different | 15.7% (CR+PR) | Neutropenia, Thrombocytopenia |

| AZA-001 [6][21][33][34] | Higher-Risk MDS | Azacitidine vs. Conventional Care | 358 | 24.5 vs. 15.0 (p<0.0001) | 29% (CR+PR) | Neutropenia, Thrombocytopenia, Anemia |

| QUAZAR AML-001 [22][23][25][26] | AML in first remission (≥55 years) | Oral Azacitidine vs. Placebo | 472 | 24.7 vs. 14.8 (p<0.001) | N/A (maintenance setting) | Neutropenia, Thrombocytopenia, Diarrhea, Nausea |

| VIALE-A [27][28][29][30] | Treatment-naïve AML (ineligible for intensive chemo) | Azacitidine + Venetoclax vs. Azacitidine + Placebo | 431 | 14.7 vs. 9.6 (p<0.001) | 66.4% (CR+CRi) | Neutropenia, Thrombocytopenia, Febrile Neutropenia, Nausea |

CR: Complete Remission, PR: Partial Remission, OS: Overall Survival, CRi: Complete Remission with incomplete hematologic recovery, N/A: Not Applicable

Experimental Protocols: Clinical Trial Design

-

Patient Population: Patients with International Prognostic Scoring System (IPSS) Intermediate-2 or High-risk MDS.[6]

-

Randomization: Patients were randomized 1:1 to receive either azacitidine or a conventional care regimen (CCR).[6]

-

Treatment Regimens:

-

Primary Endpoint: Overall Survival.[6]

-

Secondary Endpoints: Time to transformation to AML, hematologic response, and safety.

// Nodes start [label="Patient Population:\nHigher-Risk MDS (IPSS Int-2/High)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; randomization [label="Randomization (1:1)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; arm_aza [label="Arm A: Azacitidine\n75 mg/m²/d x 7d q28d", fillcolor="#4285F4", fontcolor="#FFFFFF"]; arm_ccr [label="Arm B: Conventional Care Regimen\n(BSC, LDAC, or IC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="Treatment until\nprogression or\nunacceptable toxicity"]; follow_up [label="Follow-up for Survival"]; primary_endpoint [label="Primary Endpoint:\nOverall Survival", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; secondary_endpoints [label="Secondary Endpoints:\n- Time to AML Transformation\n- Hematologic Response\n- Safety", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> randomization; randomization -> arm_aza; randomization -> arm_ccr; arm_aza -> treatment; arm_ccr -> treatment; treatment -> follow_up; follow_up -> primary_endpoint; follow_up -> secondary_endpoints; } caption: "Simplified workflow of the AZA-001 clinical trial."

Conclusion and Future Directions

The development of azacitidine represents a triumph of translational medicine, evolving from a conventional cytotoxic agent to a targeted epigenetic therapy. Its ability to improve overall survival in higher-risk MDS has fundamentally changed the treatment paradigm for this disease. The success of oral azacitidine in the maintenance setting for AML and the potent synergy observed with venetoclax further solidify its role as a backbone therapy in myeloid malignancies.

Future research will likely focus on several key areas:

-

Biomarkers of Response: Identifying which patients are most likely to benefit from azacitidine remains a critical challenge.

-

Novel Combinations: Exploring rational combinations with other targeted agents to overcome resistance and enhance efficacy.

-

Mechanisms of Resistance: Understanding the molecular basis of resistance to azacitidine to develop strategies to circumvent it.

The journey of azacitidine is a testament to the power of understanding disease biology to repurpose and reposition existing molecules, ultimately leading to practice-changing advancements for patients.

References

- 1. oncozine.com [oncozine.com]

- 2. Further analysis of trials with azacitidine in patients with myelodysplastic syndrome: studies 8421, 8921, and 9221 by the Cancer and Leukemia Group B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypermethylation of the p15INK4B gene in myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-risk myelodysplastic syndromes and hypermethylation of the p15Ink4B gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Efficacy of azacitidine compared with that of conventional care regimens in the treatment of higher-risk myelodysplastic syndromes: a randomised, open-label, phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P15INK4b gene methylation and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methylation of the p15(INK4b) gene in myelodysplastic syndromes is frequent and acquired during disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Hedgehog/GLI signaling in hematopoietic development and acute myeloid leukemia—From bench to bedside [frontiersin.org]

- 14. Hedgehog/GLI signaling in hematopoietic development and acute myeloid leukemia—From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Hedgehog pathway as targetable vulnerability with 5-azacytidine in myelodysplastic syndrome and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.plos.org [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Integrated RNAi screening identifies the NEDDylation pathway as a synergistic partner of azacytidine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Azacitidine prolongs overall survival compared with conventional care regimens in elderly patients with low bone marrow blast count acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ashpublications.org [ashpublications.org]

- 23. Oral azacitidine preserves favorable level of fatigue and health-related quality of life for patients with acute myeloid leukemia in remission: results from the phase III, placebo-controlled QUAZAR AML-001 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The QUAZAR AML-001 Maintenance Trial: Results of a Phase III International, Randomized, Double-Blind, Placebo-Controlled Study of CC-486 (Oral Formulation of Azacitidine) in Patients with Acute Myeloid Leukemia in First Remission [congressreport.eu]

- 25. Long-term survival with oral azacitidine: An update from the QUAZAR AML-001 trial [aml-hub.com]

- 26. Survival outcomes with oral azacitidine maintenance in patients with acute myeloid leukemia in remission by receipt of initial chemotherapy: subgroup analyses from the phase III QUAZAR AML-001 trial | Haematologica [haematologica.org]

- 27. news.abbvie.com [news.abbvie.com]

- 28. cris.tau.ac.il [cris.tau.ac.il]

- 29. New England Journal of Medicine Publishes Positive Phase 3 Data of Venetoclax Combination in Acute Myeloid Leukemia (AML) Patients [prnewswire.com]

- 30. researchgate.net [researchgate.net]

- 31. ascopubs.org [ascopubs.org]

- 32. researchgate.net [researchgate.net]

- 33. A multivariate analysis of the relationship between response and survival among patients with higher-risk myelodysplastic syndromes treated within azacitidine or conventional care regimens in the randomized AZA-001 trial | Haematologica [haematologica.org]

- 34. A multivariate analysis of the relationship between response and survival among patients with higher-risk myelodysplastic syndromes treated within azacitidine or conventional care regimens in the randomized AZA-001 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Azacitidine's Role in DNA Methyltransferase Inhibition: A Technical Guide for Researchers

Abstract: Azacitidine, a chemical analog of the nucleoside cytidine, is a cornerstone of epigenetic therapy, particularly in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its primary mechanism of action involves the potent inhibition of DNA methyltransferases (DNMTs), leading to a cascade of downstream effects that restore normal cellular regulation.[1][2] This technical guide provides an in-depth exploration of azacitidine's molecular interactions, its impact on cellular signaling, and detailed protocols for its study in a research setting. We present quantitative data on its efficacy, methodologies for key experiments, and visual representations of the underlying biological and experimental processes to support drug development and discovery professionals.

Core Mechanism of Action: DNMT Inhibition

Azacitidine's therapeutic effects are primarily driven by its ability to induce hypomethylation of DNA by inhibiting DNA methyltransferase enzymes.[1] This process is multifaceted, involving cellular uptake, metabolic activation, and irreversible trapping of DNMTs.

1.1. Cellular Uptake and Metabolic Activation

Azacitidine is a prodrug that requires intracellular metabolic conversion to become active.[3] It is transported into cells via nucleoside-specific transporters.[3][4] Once inside the cell, it undergoes a series of phosphorylation steps:

-

Phosphorylation: Uridine-cytidine kinase phosphorylates azacitidine to 5-azacytidine monophosphate (aza-CMP).[3]

-

Further Phosphorylation: Aza-CMP is subsequently converted to 5-azacytidine diphosphate (B83284) (aza-CDP) and then to 5-azacytidine triphosphate (aza-CTP).[3]

-

Conversion to Deoxyribonucleotide: A portion of aza-CDP is converted by ribonucleotide reductase to 5-aza-2'-deoxycytidine diphosphate (aza-dCDP), which is then phosphorylated to form 5-aza-2'-deoxycytidine triphosphate (aza-dCTP).[3][5]

While aza-CTP is incorporated into RNA, disrupting protein synthesis[3][6], it is the incorporation of aza-dCTP into DNA that is critical for DNMT inhibition.[3]

1.2. Covalent Trapping and Degradation of DNMTs

During DNA replication (S-phase of the cell cycle), aza-dCTP is incorporated into the newly synthesized DNA strand in place of cytidine.[1] When DNMTs, particularly DNMT1, attempt to methylate this fraudulent base, the nitrogen atom at the 5th position of the azacytosine ring facilitates the formation of an irreversible covalent bond between the enzyme and the DNA.[1][6][7] This "trapping" of the DNMT enzyme on the DNA leads to the formation of a stable enzyme-DNA complex.[2] These trapped adducts are recognized by the cell as DNA damage, leading to the proteasomal degradation of the DNMT enzyme.[8] The resulting depletion of active DNMTs leads to a passive, replication-dependent loss of methylation patterns on the daughter DNA strands.[8]

Caption: Metabolic activation and covalent trapping of DNMT by azacitidine.

Downstream Cellular and Immunomodulatory Effects

The global hypomethylation induced by azacitidine triggers a variety of downstream effects, leading to the reactivation of silenced genes and modulation of the immune system.

2.1. Reactivation of Tumor Suppressor Genes

A key consequence of azacitidine-induced hypomethylation is the re-expression of tumor suppressor genes that were epigenetically silenced by promoter hypermethylation in cancer cells.[1][2][9][10] The reactivation of these genes can restore critical cell cycle checkpoints, induce apoptosis (programmed cell death), and promote cellular differentiation, thereby inhibiting uncontrolled cell proliferation.[1][2]

2.2. Immunomodulatory Effects

Azacitidine has significant immunomodulatory properties.[11] By inducing hypomethylation, it can lead to the expression of endogenous retroviral sequences and cancer-testis antigens, which can be recognized by the immune system, enhancing anti-tumor immunity.[12] Furthermore, azacitidine has been shown to influence T-cell function, inhibiting proliferation and the production of pro-inflammatory cytokines.[11] It can also affect the number and function of regulatory T cells (Tregs), which may play a role in mitigating graft-versus-host disease in transplantation settings.[13][14]

Caption: Downstream effects of azacitidine-induced DNA hypomethylation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and cellular effects of azacitidine from various studies.

Table 1: In Vitro Cell Growth Inhibition

| Cell Line | Cancer Type | IC50 / EC50 Value (µM) |

|---|---|---|

| SKM-1 | Myelodysplastic Syndrome | 0.52 |

| A549 | Non-Small Cell Lung Cancer | 1.8 |

| H1975 | Non-Small Cell Lung Cancer | 10.5 |

| H460 | Non-Small Cell Lung Cancer | 2.1 |

| H23 | Non-Small Cell Lung Cancer | 2.5 |

| H1299 | Non-Small Cell Lung Cancer | 2.4 |

| MOLT4 | Acute Lymphoblastic Leukemia | 16.51 (at 24h), 13.45 (at 48h) |

| Jurkat | Acute Lymphoblastic Leukemia | 12.81 (at 24h), 9.78 (at 48h) |

Table 2: Effects on DNA Methylation and DNMTs

| Effect | Cell Line / Model | Treatment Details | Result |

|---|---|---|---|

| DNMT1 Depletion | HL-60 (Myeloid Leukemia) | IC50 concentration | Undetectable after 2 hours |

| Global DNA Demethylation | HL-60 (Myeloid Leukemia) | 2 µM for 72 hours | Substantial demethylation |

| Global DNA Demethylation | K562 (Myeloid Leukemia) | 2 µM for 72 hours | Minor but significant demethylation |

| Covalent Trapping of DNMT1 | MDCK-CNT1 | 50-100 nM for 6-24 hours | Enhanced trapping compared to control |

| Genomic Cytosine Methylation | MDCK-CNT1 | 50-100 nM for 24 hours | Significant reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of azacitidine.

4.1. Protocol: DNMT Activity Assay (Colorimetric)

This protocol outlines a method to measure total DNMT activity in nuclear extracts from azacitidine-treated cells using a colorimetric assay kit.

-

Objective: To quantify the inhibition of DNMT activity following azacitidine treatment.

-

Principle: DNMTs in the sample transfer methyl groups to a DNA substrate coated on a microplate. A specific antibody detects the methylated DNA, and a colorimetric readout quantifies the amount, which is proportional to DNMT activity.[19]

Methodology:

-

Cell Treatment: Culture cells to desired confluency and treat with various concentrations of azacitidine (and a vehicle control) for a specified duration (e.g., 24-72 hours).

-

Nuclear Extraction: Harvest cells and isolate nuclear proteins using a nuclear extraction kit. Determine the protein concentration of the extracts (e.g., via Bradford or BCA assay).

-

Assay Setup: Add DNMT assay buffer and equal amounts of nuclear extract to the wells of the DNA-coated microplate.

-

Methylation Reaction: Add the S-adenosyl-L-methionine (Adomet) cofactor to initiate the methylation reaction. Incubate for 1-2 hours at 37°C.

-

Antibody Incubation: Wash the wells and add the capture antibody (anti-5-methylcytosine). Incubate for 60-90 minutes at room temperature.

-

Detection: Wash the wells and add the detection antibody conjugated to a reporter enzyme (e.g., HRP). Incubate for 30-60 minutes.

-

Color Development: Wash the wells and add the developer solution. Allow color to develop for 5-15 minutes, then add a stop solution.

-

Readout: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

Analysis: Calculate the DNMT activity as a percentage relative to the vehicle-treated control.

Caption: Workflow for a colorimetric DNMT activity assay.

4.2. Protocol: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after azacitidine treatment.

-

Objective: To determine the dose-dependent cytotoxic/cytostatic effects of azacitidine.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-20,000 cells/well) and allow them to attach overnight.

-

Drug Treatment: Prepare serial dilutions of azacitidine. Replace the medium in the wells with medium containing the different drug concentrations. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

-

MTT Addition: Add MTT reagent (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance of the solubilized formazan on a microplate reader, typically at a wavelength of 570 nm.

-

Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.

Caption: Workflow for a standard MTT cell viability assay.

References

- 1. What is the mechanism of Azacitidine? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. DNA methyltransferase inhibitor exposure–response: Challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. DNMT inhibitors reverse a specific signature of aberrant promoter DNA methylation and associated gene silencing in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Aza-2'-deoxycytidine-mediated reductions in G9A histone methyltransferase and histone H3 K9 di-methylation levels are linked to tumor suppressor gene reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Immunomodulatory effect of 5-azacytidine (5-azaC): potential role in the transplantation setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of a Subset of Evolutionarily Young Transposable Elements and Innate Immunity are Linked to Clinical Responses to 5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immune responses to azacytidine in animal models of inflammatory disorders: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiproliferative and Antitumor Effects of Azacitidine Against the Human Myelodysplastic Syndrome Cell Line SKM-1 | Anticancer Research [ar.iiarjournals.org]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]

Preclinical Studies on Azacitidine in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on azacitidine (AZA) for the treatment of Acute Myeloid Leukemia (AML). It covers the agent's mechanism of action, findings from in vitro and in vivo models, key combination strategies, and mechanisms of resistance, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to Azacitidine

Azacitidine (5-azacytidine) is a pyrimidine (B1678525) nucleoside analog of cytidine (B196190) and a first-generation hypomethylating agent (HMA). It has become a cornerstone in the treatment of higher-risk myelodysplastic syndromes (MDS) and is increasingly used for AML patients, particularly those who are ineligible for intensive chemotherapy. Its therapeutic effects stem from its ability to reverse epigenetic silencing and induce cytotoxicity in malignant cells. Preclinical research has been instrumental in elucidating its complex mechanisms and optimizing its clinical application.

Mechanism of Action: Epigenetic and Beyond

Azacitidine's primary mechanism involves its incorporation into RNA and, to a lesser extent, DNA. This dual action leads to distinct cellular outcomes.

-

Epigenetic Modulation via DNA Hypomethylation : Upon incorporation into DNA, azacitidine covalently traps DNA methyltransferase (DNMT1) enzymes, leading to their degradation.[1] This depletion of DNMT1 during DNA replication results in a passive, progressive loss of methylation at CpG islands in the promoter regions of genes. The subsequent DNA hypomethylation can reactivate silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[1]

-

RNA-Mediated Cytotoxicity : As a ribonucleoside, azacitidine is predominantly incorporated into RNA, disrupting protein synthesis and metabolism, which contributes to its cytotoxic effects, especially at higher concentrations.[1]

-

Non-Epigenetic Apoptotic Priming : Recent studies have uncovered a novel, rapid, non-epigenetic mechanism. Azacitidine can activate the Integrated Stress Response (ISR) pathway, leading to the transcriptional upregulation of the pro-apoptotic BH3-only protein NOXA (encoded by the PMAIP1 gene).[2][3][4] This induction of NOXA "primes" AML cells for apoptosis, a key mechanism underlying its synergy with other agents like venetoclax.[2][3][4]

References

- 1. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. 5-Azacitidine Induces NOXA to Prime AML Cells for Venetoclax-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

molecular structure and chemical properties of 5-azacytidine

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of 5-Azacytidine

Introduction

5-Azacytidine (also known as Azacitidine) is a pyrimidine (B1678525) nucleoside analogue of cytidine (B196190) that has garnered significant attention in both clinical and research settings.[1] First synthesized nearly four decades ago, it was initially identified for its cytotoxic effects against cancer cells and its efficacy as a chemotherapeutic agent for acute myelogenous leukemia.[2] Its subsequent discovery as a potent inhibitor of DNA methylation marked a pivotal moment in the field of epigenetics.[2][3] Today, 5-azacytidine is a cornerstone therapy for myelodysplastic syndromes (MDS), a group of clonal hematopoietic disorders, and continues to be investigated for broader applications in oncology.[4][5]

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and multifaceted mechanism of action of 5-azacytidine. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of its core biological pathways.

Molecular Structure and Chemical Properties

5-Azacytidine is structurally defined as an N-glycosyl-1,3,5-triazine, where a 4-amino-1,3,5-triazin-2(1H)-one moiety is linked to a β-D-ribofuranosyl sugar.[1] This modification, specifically the substitution of carbon with nitrogen at the 5th position of the cytosine ring, is central to its biological activity.

Data Presentation: Physicochemical and Stability Properties

The quantitative physicochemical and stability data for 5-azacytidine are summarized in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties of 5-Azacytidine

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₈H₁₂N₄O₅ | [1][6] |

| Molecular Weight | 244.20 g/mol | [1][6] |

| IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | [1] |

| Appearance | White to off-white crystalline powder | [1][6][7] |

| Melting Point | 226-232 °C (decomposes) | [6] |

| Solubility (Water) | 5-10 mg/mL at 21-22 °C; up to 50 mM | [6][8] |

| Solubility (DMSO) | Up to 25 mg/mL; up to 100 mM | [6] |

| LogP | -2.191 (estimated) | [6] |

| pKa | 13.46 ± 0.70 (predicted) |[6] |

Table 2: Stability of 5-Azacytidine

| Condition | Stability Profile | References |

|---|---|---|

| Solid State | Stable for at least 30 days at 25°C and 60°C. Intact vials are stable for at least 4 years under refrigeration. | [1] |

| Aqueous Solution | Highly unstable; undergoes rapid hydrolysis. Reconstituted solutions should be used within 30 minutes at room temperature. Maximum stability is observed at pH 6.5-7.0. A 1% solution at 5-6°C shows 9% decomposition in 24 hours. | [1][8][9] |

| Frozen Solution | Solutions in DMSO or distilled water can be stored at -20°C for up to one month. In lactated Ringer's solution, it is stable for up to one month when frozen at -20°C. |[1][6] |

Mechanism of Action

5-Azacytidine functions as a prodrug with a complex and dual mechanism of action, impacting both DNA and RNA metabolism.[4][10] Its primary therapeutic effect is attributed to the inhibition of DNA methyltransferases (DNMTs), while its effects on RNA contribute to its cytotoxic properties.

Primary Mechanism: DNA Methyltransferase (DNMT) Inhibition

As a cytidine analogue, 5-azacytidine is actively transported into the cell and subsequently phosphorylated to its active triphosphate form.[11] While the majority (80-90%) of the drug is incorporated into RNA, a smaller fraction is converted to 5-aza-2'-deoxycytidine triphosphate and incorporated into replicating DNA.[4][12]

Once integrated into the DNA strand in place of cytosine, it acts as a suicide inhibitor for DNMTs.[3][4] The enzyme attempts to methylate the analogue, but the nitrogen atom at position 5 prevents the reaction from completing. This results in the formation of an irreversible covalent bond between the DNMT enzyme and the 5-azacytosine (B16484) residue in the DNA.[3][4] The trapped enzyme is then targeted for proteasomal degradation, leading to a progressive and passive loss of methylation patterns during subsequent rounds of DNA replication.[3][4] This hypomethylation can lead to the reactivation of previously silenced tumor suppressor genes.[3][4][10]

Secondary Mechanism: Effects on RNA

As a ribonucleoside, 5-azacytidine is predominantly incorporated into all species of RNA.[4] This integration disrupts RNA metabolism, interfering with synthesis, processing, and stability, ultimately leading to the inhibition of protein synthesis.[4][6] Furthermore, studies have shown that 5-azacytidine, but not its deoxy-analogue decitabine (B1684300), can inhibit the RNA methyltransferase DNMT2.[13] This leads to the specific hypomethylation of tRNA substrates, such as tRNA(Asp), which may contribute to its overall cytotoxic and metabolic effects.[13]

Other Cellular Effects

Recent studies have revealed additional mechanisms that contribute to the therapeutic effect of 5-azacytidine. Treatment can induce the expression of endogenous retroviruses (ERVs) from previously silenced heterochromatin.[14] The resulting double-stranded RNA can trigger a viral mimicry response, activating innate immune signaling pathways that may contribute to anti-tumor activity.[14] The drug is also known to induce apoptosis, although the precise pathways are complex and likely context-dependent.[4][10]

Key Signaling Pathways Modulated by 5-Azacytidine

Beyond its direct epigenetic effects, 5-azacytidine modulates intracellular signaling pathways. A notable example is its ability to stabilize the mRNA of the low-density lipoprotein receptor (LDLR).

This occurs through a novel pathway where 5-azacytidine causes sustained activation of the inositol-requiring enzyme 1α (IRE1α) and c-Jun N-terminal kinase (JNK).[15] This, in turn, leads to the activation of the epidermal growth factor receptor (EGFR) and the extracellular signal-regulated kinase 1/2 (ERK1/2) cascade, which ultimately stabilizes the LDLR mRNA, increasing its protein levels.[15] Resistance to 5-azacytidine has been associated with the deregulation of several other pathways, including the PI3K/AKT and TNF signaling cascades.[16]

Experimental Protocols and Methodologies

This section provides detailed methodologies for key experiments involving 5-azacytidine, from its quantification in biological matrices to its application in preclinical and clinical settings.

Protocol 4.1: Quantification of 5-Azacytidine in Human Plasma via LC-MS/MS

This protocol is based on established, sensitive methods for pharmacokinetic studies.[17][18][19]

Objective: To accurately quantify the concentration of 5-azacytidine in human plasma.

Methodology:

-

Sample Collection and Stabilization: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Immediately add tetrahydrouridine (B1681287) (THU), a cytidine deaminase inhibitor, to a final concentration of 25 µg/mL to prevent enzymatic degradation of 5-azacytidine.[17] Centrifuge at 4°C to separate plasma. Samples can be stored at -70°C for at least 323 days.[17]

-

Sample Preparation (Solid-Phase Extraction):

-

Use an ion exchange solid-phase extraction (SPE) plate (e.g., Oasis MCX).[17]

-

Condition the plate with methanol (B129727) followed by water.

-

Load the plasma sample (typically 100 µL) containing an internal standard.

-

Wash the plate to remove interfering substances.

-

Elute 5-azacytidine with an appropriate solvent mixture.

-

Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 analytical column (e.g., YMC J'sphere M80).[17] Employ an isocratic mobile phase, such as methanol:water:formic acid (15:85:0.1, v/v/v).[17]

-

Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for 5-azacytidine and its internal standard.

-

-

Quantification: Construct a calibration curve using standards of known concentrations. The curve is typically generated by plotting the peak area ratio of the analyte to the internal standard against concentration, using a weighted (e.g., 1/x²) linear regression.[17]

Protocol 4.2: In Vitro Assessment of 5-Azacytidine's Effect on Cancer Cells

This protocol provides a general framework for treating cultured cells to study effects on viability, gene expression, and methylation.[20][21]

Objective: To determine the biological effects of 5-azacytidine on a specific cell line.

Methodology:

-

Cell Culture: Culture the desired cell line (e.g., TF-1 erythroleukemia cells) under standard conditions.[20] Seed cells in appropriate plates or flasks at a density that prevents confluence during the treatment period.

-

Drug Preparation: Prepare a fresh stock solution of 5-azacytidine in sterile water or an appropriate buffer immediately before use due to its instability in aqueous solutions.[21]

-

Treatment Regimen: Twenty-four hours after seeding, treat the cells with the desired concentration of 5-azacytidine (e.g., 0.5 - 10 µM). A common regimen involves repeated administration every 24 hours for 3 to 5 consecutive days to mimic clinical exposure and ensure incorporation into DNA during multiple S-phases.[21]

-

Endpoint Analysis:

-

Cell Viability/Proliferation: Assess using assays such as MTT, WST-1, or by direct cell counting at various time points.

-

Gene Expression: Harvest cells at desired time points (e.g., before treatment, during, and after a recovery period) for RNA extraction. Analyze gene expression changes using RNA-sequencing or qRT-PCR.[20]

-

DNA Methylation: Harvest cells for genomic DNA extraction. Analyze global or gene-specific methylation using methods like bisulfite sequencing.[20]

-

Protocol 4.3: Clinical Administration in Myelodysplastic Syndromes (MDS)

This protocol summarizes a standard therapeutic regimen for MDS patients.[5][22][23]

Objective: To administer 5-azacytidine safely and effectively for the treatment of MDS.

Methodology:

-

Patient Eligibility: Patients are typically diagnosed with intermediate-2 or high-risk MDS according to the International Prognostic Scoring System (IPSS).[5]

-

Dosage and Administration:

-

Treatment Duration: Patients typically receive a minimum of 4-6 cycles to assess for a clinical response (e.g., hematologic improvement, transfusion independence, or remission).[22] Treatment may continue as long as the patient shows clinical benefit and does not experience unacceptable toxicity.

-

Monitoring and Dose Adjustments: Complete blood counts are monitored closely. Dose adjustments may be necessary based on hematologic toxicity (neutropenia, thrombocytopenia) observed in the preceding cycle.

Conclusion

5-Azacytidine is a powerful therapeutic agent whose clinical efficacy is rooted in its complex molecular and chemical properties. Its ability to act as a suicide substrate for DNA methyltransferases establishes it as a pioneering drug in epigenetic cancer therapy. However, its full mechanism of action extends beyond DNA hypomethylation to include significant perturbations of RNA metabolism and the activation of specific cellular signaling and immune pathways. A thorough understanding of its instability, metabolic activation, and multifaceted biological effects, as detailed in this guide, is critical for optimizing its clinical use and for the continued development of next-generation epigenetic modulators.

References

- 1. This compound | C8H12N4O5 | CID 9444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-Azacytidine in myelodysplastic syndromes: a clinical practice guideline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Azacytidine | 320-67-2 [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 5-AZACYTIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modes of action of the DNA methyltransferase inhibitors this compound and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Comprehensive mapping of the effects of azacitidine on DNA methylation, repressive/permissive histone marks and gene expression in primary cells from patients with MDS and MDS-related disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Azacytidine engages an IRE1α-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways | MDPI [mdpi.com]

- 17. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US7192781B2 - Methods for stabilizing 5-azacytidine in plasma - Google Patents [patents.google.com]

- 19. Quantification of 5-azacytidine in plasma by electrospray tandem mass spectrometry coupled with high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 20. 5-Azacytidine Transiently Restores Dysregulated Erythroid Differentiation Gene Expression in TET2-Deficient Erythroleukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. ashpublications.org [ashpublications.org]

discovery of azacitidine and its analogues

An In-depth Technical Guide to the Discovery of Azacitidine and Its Analogues

Introduction

Azacitidine and its deoxy analogue, decitabine (B1684300), represent a cornerstone in the epigenetic therapy of hematological malignancies, particularly myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Their discovery marked a pivotal shift from conventional cytotoxic chemotherapy towards targeted modulation of the epigenome. This technical guide provides a comprehensive overview of the discovery, mechanism of action, clinical development, and experimental evaluation of these groundbreaking compounds.

Discovery and Synthesis

Initial Synthesis

Azacitidine (5-azacytidine) and its deoxy derivative, decitabine (5-aza-2'-deoxycytidine), were first synthesized in the mid-1960s in Czechoslovakia by Alois Pískala at the Institute of Organic Chemistry and Biochemistry in Prague.[1][2] Initially conceived as potential cytotoxic agents and analogues of the nucleoside cytidine, their unique biological activities were uncovered over the subsequent decades.[3][4]

Chemical Synthesis Overview

The synthesis of azacitidine has evolved from multi-step processes to more efficient methods. A common modern approach involves the silylation of 5-azacytosine (B16484), followed by a coupling reaction with a protected ribofuranose derivative.[5][6]

A representative synthesis scheme is as follows:

-

Silylation: 5-azacytosine is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSCl), to protect the reactive amine and hydroxyl groups.[5][6]

-

Coupling (Glycosylation): The resulting silylated 5-azacytosine is coupled with a protected ribose derivative, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-triflate) or stannic chloride).[6][7] This reaction forms the crucial N-glycosidic bond.

-

Deprotection: The protecting groups (acetyl and silyl (B83357) groups) are removed from the coupled product, typically using a basic reagent like methanolic ammonia, to yield the final azacitidine molecule.[5]

The instability of the 5-azacytosine ring in aqueous solutions presents a significant challenge during synthesis and purification.[7]

Mechanism of Action

Azacitidine exerts its antineoplastic effects through a dual mechanism that is dose-dependent.[1][8]

-